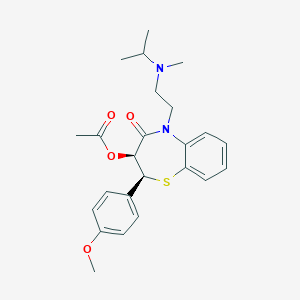

3-ヒドロキシ-3-フェニルペンタンアミド

概要

説明

3-Hydroxy-3-phenylpentanamide is a chiral compound belonging to the class of beta-hydroxyamides. It has garnered significant interest in various fields of scientific research due to its diverse biological activities. This compound has shown potential neuroprotective effects against ischemic brain injury and cerebral hemorrhage, making it a promising candidate for neurological studies . Additionally, it has been studied for its potential therapeutic applications in psychiatry, particularly for anxiety, depression, and addiction . In oncology, 3-Hydroxy-3-phenylpentanamide has demonstrated antitumor activity by inducing apoptosis and inhibiting tumor growth .

科学的研究の応用

3-Hydroxy-3-phenylpentanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: Studied for its neuroprotective effects and potential to modulate various biological pathways.

Medicine: Investigated for its therapeutic potential in treating neurological disorders, psychiatric conditions, and cancer.

Industry: Utilized in the development of novel pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds

作用機序

Target of Action

It’s suggested that it may interact with the gabaergic system in the brain.

Biochemical Pathways

Pharmacokinetics

It has been identified in human blood, suggesting that it can be absorbed and distributed in the body .

Result of Action

Given its potential interaction with the GABAergic system, it may influence neuronal activity.

生化学分析

Biochemical Properties

3-Hydroxy-3-phenylpentanamide plays a significant role in biochemical reactions, particularly in neurology and psychiatry. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to have neuroprotective effects against ischemic brain injury and cerebral hemorrhage . The compound’s interaction with enzymes such as aldehyde dehydrogenase is crucial for its biochemical activity . These interactions often involve binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity.

Cellular Effects

3-Hydroxy-3-phenylpentanamide influences various cellular processes and functions. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. In particular, it has shown potential as a treatment for anxiety, depression, and addiction by modulating neurotransmitter levels and receptor activity . The compound’s effects on cellular metabolism include alterations in glucose and lipid metabolism, which are critical for maintaining energy balance and normal physiological functions .

Molecular Mechanism

The molecular mechanism of 3-Hydroxy-3-phenylpentanamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific receptors and enzymes, modulating their activity and leading to downstream effects on cellular processes. For example, its interaction with neurotransmitter receptors can influence synaptic transmission and neuronal excitability . Additionally, 3-Hydroxy-3-phenylpentanamide can modulate the expression of genes involved in stress response and neuroprotection .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Hydroxy-3-phenylpentanamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Hydroxy-3-phenylpentanamide remains stable under normal storage conditions but may degrade over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained neuroprotective effects, although the exact duration of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of 3-Hydroxy-3-phenylpentanamide vary with different dosages in animal models. At lower doses, the compound has shown significant anticonvulsant activity, while higher doses may lead to neurotoxicity . The therapeutic index of 3-Hydroxy-3-phenylpentanamide is better than that of some commonly used antiepileptic drugs, indicating its potential for safe and effective use in treating neurological disorders . It is essential to determine the optimal dosage to minimize adverse effects and maximize therapeutic benefits.

Metabolic Pathways

3-Hydroxy-3-phenylpentanamide is involved in various metabolic pathways, including those related to glucose and lipid metabolism. The compound interacts with enzymes such as aldehyde dehydrogenase, which plays a role in its biotransformation and elimination . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the organism . Understanding the metabolic pathways of 3-Hydroxy-3-phenylpentanamide is crucial for optimizing its therapeutic use and minimizing potential side effects.

Transport and Distribution

The transport and distribution of 3-Hydroxy-3-phenylpentanamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, the compound’s ability to cross the blood-brain barrier is essential for its neuroprotective effects . Additionally, the distribution of 3-Hydroxy-3-phenylpentanamide in peripheral tissues can influence its overall pharmacokinetic profile and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 3-Hydroxy-3-phenylpentanamide is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization in the mitochondria can influence cellular energy metabolism and stress response . Understanding the subcellular distribution of 3-Hydroxy-3-phenylpentanamide can provide insights into its mechanism of action and potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3-phenylpentanamide typically involves the reaction of phenylacetaldehyde with a suitable amide precursor under controlled conditions. One common method includes the use of a Grignard reagent, such as phenylmagnesium bromide, which reacts with an amide to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of 3-Hydroxy-3-phenylpentanamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

化学反応の分析

Types of Reactions: 3-Hydroxy-3-phenylpentanamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The amide group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

Oxidation: Formation of 3-oxo-3-phenylpentanamide or 3-carboxy-3-phenylpentanamide.

Reduction: Formation of 3-hydroxy-3-phenylpentylamine.

Substitution: Formation of 3-chloro-3-phenylpentanamide or 3-bromo-3-phenylpentanamide.

類似化合物との比較

3-Hydroxy-3-phenylpentanamide can be compared with other beta-hydroxyamides and related compounds:

Similar Compounds:

Uniqueness:

特性

IUPAC Name |

3-hydroxy-3-phenylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-11(14,8-10(12)13)9-6-4-3-5-7-9/h3-7,14H,2,8H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOHYRCCDARWQRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)N)(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50927354 | |

| Record name | 3-Hydroxy-3-phenylpentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50927354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131802-69-2, 5579-03-3 | |

| Record name | β-Ethyl-β-hydroxybenzenepropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131802-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Hydroxy-beta-ethyl-phenylpropionamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005579033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-3-phenylpentamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131802692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-3-phenylpentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50927354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the proposed mechanism of action for 3-Hydroxy-3-phenylpentanamide's anticonvulsant effects?

A1: While the exact mechanism is not fully elucidated, research suggests that 3-Hydroxy-3-phenylpentanamide may exert its anticonvulsant effects by acting as a GABAB receptor antagonist [, ]. This is supported by studies showing that:

- HEPP demonstrates affinity for GABAB receptors: HEPP compounds, particularly DL-3-hydroxy-3-(4'-chlorophenyl)pentanamide (DL-Cl-HEPP), exhibit high affinity for GABAB binding sites in rat brain synaptic membranes, comparable to GABA and baclofen [].

- Baclofen antagonizes HEPP's anticonvulsant activity: The anticonvulsant activity of HEPP is effectively antagonized by R-baclofen, a known GABAB receptor agonist, in a dose-dependent manner [].

- HEPP shows efficacy in a genetic absence epilepsy model: The compound displays protective effects in the Strasbourg rat model of genetic absence epilepsy, further suggesting a potential interaction with GABAB receptors [].

Q2: How does the structure of 3-Hydroxy-3-phenylpentanamide influence its anticonvulsant activity?

A2: Studies exploring the structure-activity relationship (SAR) of HEPP and its analogs have revealed key structural features influencing its anticonvulsant activity [, ]:

- Phenyl ring substitutions: Introducing a chlorine atom at the para position of the phenyl ring (as in DL-Cl-HEPP) leads to increased potency and prolonged duration of anticonvulsant action compared to the unsubstituted HEPP [].

- Chain length: The length of the carbon chain attached to the hydroxylated carbon also appears to influence activity. HEPP, with a pentanamide chain, demonstrates significant anticonvulsant activity, while analogs with butyramide or hexanamide chains show varying degrees of potency [, ].

Q3: Are there differences in anticonvulsant activity between the enantiomers of 3-Hydroxy-3-phenylpentanamide?

A3: Research indicates that both (+) and (-) enantiomers of 3-Hydroxy-3-phenylpentanamide exhibit significant anticonvulsant activity against pentylenetetrazol-induced seizures []. Interestingly, while both enantiomers demonstrate comparable efficacy at peak drug effect, there are variations in the time course of their activity []. This suggests potential differences in their pharmacokinetic profiles, warranting further investigation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Methoxymethyl)-5-methylfuran-2-yl]ethanone](/img/structure/B136869.png)

![Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate](/img/structure/B136884.png)